Isonicotinic acid N-oxide

Description

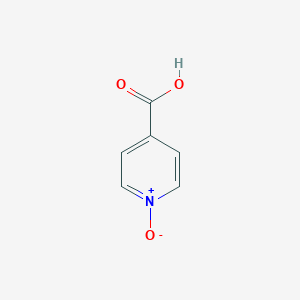

Structure

3D Structure

Propriétés

IUPAC Name |

1-oxidopyridin-1-ium-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6(9)5-1-3-7(10)4-2-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWTWMJMLSKQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065557 | |

| Record name | 4-Pyridinecarboxylic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13602-12-5 | |

| Record name | Isonicotinic acid N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13602-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13602-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxylic acid, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinecarboxylic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-N-oxide-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isonicotinic Acid N-oxide (CAS 13602-12-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinic acid N-oxide (CAS 13602-12-5), a derivative of isonicotinic acid, is a versatile compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a particular focus on its promising antitubercular effects. Detailed experimental protocols, quantitative data, and visualizations of its chemical synthesis and potential mechanism of action are presented to support further research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is a derivative of pyridine (B92270) featuring a carboxylic acid group at the 4-position and an N-oxide moiety on the pyridine ring. This structure imparts unique reactivity and biological properties to the molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13602-12-5 | [1] |

| Molecular Formula | C₆H₅NO₃ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 270-273 °C | [2] |

| Solubility | Moderately soluble in polar solvents like water and alcohols | [1] |

| InChI Key | QCWTWMJMLSKQCJ-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)c1cc--INVALID-LINK--cc1 | [1] |

Synthesis

While various methods exist for the synthesis of the parent compound, isonicotinic acid, the N-oxidation is a critical subsequent step. A general and reliable method for the N-oxidation of pyridines involves the use of a peroxy acid.

Experimental Protocol: Synthesis of this compound from Isonicotinic Acid

This protocol describes a common method for the N-oxidation of a pyridine derivative.

Materials:

-

Isonicotinic acid

-

Glacial acetic acid

-

Hydrogen peroxide (30% solution)

-

Sodium carbonate

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle

-

Magnetic stirrer

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve a known amount of isonicotinic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidizing Agent: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.

-

Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

-

Neutralization and Precipitation: Dissolve the residue in a minimum amount of water and neutralize the solution with a saturated solution of sodium carbonate until the pH is approximately 7-8. The this compound will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.

-

Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Logical Workflow for the Synthesis of this compound:

Caption: Synthesis workflow for this compound.

Biological Activity

This compound has demonstrated notable biological activity, particularly as an antitubercular agent.

Antitubercular Activity

A study has reported the antitubercular activity of this compound against drug-sensitive (DS), multiple drug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

| Strain | MIC (µM) | Reference |

| Drug-Sensitive (DS) | 0.22 | [1] |

| Multiple Drug-Resistant (MDR) | 28.06 | [1] |

| Extensively Drug-Resistant (XDR) | 56.19 | [1] |

Experimental Protocol: Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This protocol is based on the methodology described for evaluating the antitubercular activity of compounds.[2]

Materials:

-

Mycobacterium tuberculosis strains (DS, MDR, XDR)

-

7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and glycerol

-

96-well microplates

-

This compound (test compound)

-

Isoniazid (B1672263) (control drug)

-

Alamar Blue reagent

-

Tween 80 (20%)

-

Microplate reader (fluorescence)

Procedure:

-

Preparation of Inoculum: Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 2 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound (this compound) and the control drug (isoniazid) in 7H9 broth in a 96-well microplate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a drug-free control well.

-

Incubation: Incubate the microplates at 37°C for 7 days.

-

Alamar Blue Addition: After incubation, add Alamar Blue reagent and 20% Tween 80 to each well.

-

Second Incubation: Continue incubation at 37°C for 16-24 hours.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that results in a reduction of fluorescence by ≥ 90% compared to the drug-free control.

Workflow for Antitubercular Activity Assay:

Caption: Workflow for the Microplate Alamar Blue Assay.

Mechanism of Action

In silico docking studies suggest that this compound may exert its antitubercular effect by inhibiting the enoyl-acyl carrier protein reductase (InhA).[1] InhA is a crucial enzyme in the fatty acid synthesis II (FAS-II) pathway of M. tuberculosis, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. The inhibition of InhA disrupts cell wall formation, leading to bacterial death. This proposed mechanism is similar to that of the frontline anti-TB drug isoniazid, which also targets InhA after being activated by the catalase-peroxidase enzyme KatG.

Proposed Signaling Pathway for Antitubercular Activity:

Caption: Proposed inhibition of the mycolic acid synthesis pathway.

Applications in Coordination Chemistry

This compound is a versatile ligand in coordination chemistry. The presence of both a carboxylate group and an N-oxide group allows it to coordinate with metal ions in various modes, leading to the formation of coordination polymers with diverse structures and properties. These materials have potential applications in areas such as catalysis, magnetism, and gas storage.

Synthesis of Coordination Polymers

The synthesis of coordination polymers involving this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent system, often under hydrothermal conditions. The choice of metal ion, solvent, and reaction conditions can influence the final structure of the coordination polymer.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It may be harmful if swallowed or inhaled and can cause skin and eye irritation. It is stable under normal conditions but may be sensitive to strong acids or bases.[1] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.

Conclusion

This compound is a compound of significant interest with demonstrated potent antitubercular activity, even against resistant strains of M. tuberculosis. Its potential mechanism of action via InhA inhibition warrants further investigation. Additionally, its utility as a ligand in coordination chemistry opens avenues for the development of novel materials. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this promising molecule in drug discovery and materials science.

References

Isonicotinic Acid N-Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid N-oxide, also known as 4-pyridinecarboxylic acid 1-oxide, is a pyridine (B92270) derivative of significant interest in medicinal chemistry and drug development. As a metabolite and a synthetic intermediate, a thorough understanding of its physicochemical properties is crucial for its application in pharmaceutical sciences. This technical guide provides an in-depth overview of the core physical properties of this compound, details general experimental protocols for their determination, and outlines a typical workflow for its synthesis and characterization.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | Units | Notes |

| Molecular Formula | C₆H₅NO₃ | ||

| Molecular Weight | 139.11 | g/mol | |

| Melting Point | 270 - 298 | °C | Decomposes |

| Boiling Point | 469 | °C | Estimated |

| Solubility | Very soluble in water | ||

| pKa | 3.66 | Acid dissociation constant | |

| LogP (o/w) | -1.520 | Estimated octanol-water partition coefficient | |

| Appearance | White to slightly beige crystalline powder |

Experimental Protocols for Physical Property Determination

While specific experimental details for this compound are often proprietary or not explicitly published in detail, the following outlines standard methodologies for determining the key physical properties listed above.

Melting Point Determination

The melting point of this compound is determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in a heated block or oil bath. The temperature is gradually increased, and the range from the temperature at which the substance first begins to melt to the temperature at which it is completely liquid is recorded as the melting point. For a pure substance, this range is typically narrow.

Boiling Point Determination

Due to its high boiling point and tendency to decompose at elevated temperatures, the boiling point of this compound is often estimated using computational models. Experimental determination would require specialized equipment for distillation under high vacuum to prevent decomposition.

Solubility Determination

The solubility of this compound in water can be determined by the equilibrium solubility method. An excess amount of the solid compound is added to a known volume of water at a specific temperature (e.g., 25 °C). The mixture is agitated until equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration. A solution of the compound of known concentration is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized.

Spectroscopic Analysis

-

UV-Visible (UV-Vis) Spectroscopy: A solution of this compound in a suitable solvent (e.g., water or ethanol) is prepared. The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm. The wavelength of maximum absorbance (λmax) is a characteristic property.

-

Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull. The IR spectrum is recorded using an FTIR spectrometer. The positions of the absorption bands provide information about the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide on the Chemical Structure and Bonding of Isonicotinic Acid N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinic acid N-oxide, a derivative of the biologically significant isonicotinic acid, presents a unique molecular framework characterized by the presence of an N-oxide functional group on the pyridine (B92270) ring. This modification significantly influences its electronic distribution, bonding characteristics, and potential as a ligand in coordination chemistry and as a building block in medicinal chemistry. This guide provides a comprehensive overview of the chemical structure and bonding of this compound, supported by a compilation of spectroscopic and theoretical data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Chemical Structure and Bonding

This compound, with the chemical formula C₆H₅NO₃, is a heterocyclic compound featuring a pyridine ring N-oxidized at position 1 and a carboxylic acid group at position 4.[1] The introduction of the N-oxide group fundamentally alters the electronic properties of the pyridine ring, impacting its reactivity and intermolecular interactions.

The bonding in this compound is characterized by a combination of covalent and polar covalent bonds. The pyridine ring is an aromatic system with delocalized π-electrons. The N-O bond is a coordinate covalent bond, where the nitrogen atom donates a lone pair of electrons to the oxygen atom. This results in a formal positive charge on the nitrogen and a formal negative charge on the oxygen, contributing to a significant dipole moment. The carboxylic acid group exhibits typical carboxylate bonding, with a carbon-oxygen double bond and a carbon-oxygen single bond.

To visually represent the fundamental structure of this compound, the following diagram is provided:

References

An In-depth Technical Guide to Isonicotinic Acid N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinic acid N-oxide, a pyridine (B92270) derivative, is a compound of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and its relationship with the prominent anti-tuberculosis drug, isoniazid (B1672263). Detailed experimental protocols and a summary of its physicochemical data are presented to facilitate further research and application in drug development and chemical synthesis.

Core Properties of this compound

This compound, also known as 4-pyridinecarboxylic acid 1-oxide, is a stable, solid organic compound. Its core chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C6H5NO3 | [1][2][3] |

| Molecular Weight | 139.11 g/mol | [1][3][4] |

| CAS Number | 13602-12-5 | [1][2] |

| Appearance | Slightly beige solid | [1] |

| Melting Point | 295 - 298 °C | [1] |

| Solubility | Very soluble in water | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of isonicotinic acid. A general experimental protocol is outlined below.

Experimental Protocol: Oxidation of Isonicotinic Acid

Materials:

-

Isonicotinic acid

-

Glacial acetic acid

-

30% Hydrogen peroxide

-

Ethyl alcohol

-

Acetone

-

Ether

-

Round-bottom flask with ground-glass joint

-

Air condenser

-

Heating mantle or steam bath

-

Rotary evaporator

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

In a round-bottom flask, dissolve isonicotinic acid in glacial acetic acid with gentle warming.

-

To the resulting clear solution, add 30% hydrogen peroxide.

-

Attach an air condenser and heat the mixture on a steam bath for approximately 3.5 hours.

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Near the end of the distillation, the product may begin to crystallize. Continue the distillation until almost dry.

-

Dissolve the crude product in a minimal amount of boiling water.

-

Add ethyl alcohol to the hot solution and allow it to cool slowly to facilitate crystallization.

-

Cool the mixture to 5°C to maximize the yield of the precipitate.

-

Collect the crystalline product by filtration using a Büchner funnel.

-

Wash the collected solid sequentially with cold alcohol, acetone, and finally ether.

-

Air-dry the final product, this compound.

Relationship to Isoniazid and Metabolic Pathways

Isonicotinic acid is a key metabolite of the first-line anti-tuberculosis drug, isoniazid. Understanding the metabolic fate of isoniazid is crucial for comprehending its efficacy and toxicity. Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). The metabolism of isoniazid in the human liver primarily involves acetylation and hydrolysis.

The following diagram illustrates the major metabolic pathways of isoniazid.

Caption: Metabolic pathway of Isoniazid.

The primary metabolic routes for isoniazid are acetylation by N-acetyltransferase 2 (NAT2) to form acetylisoniazid, and hydrolysis by amidase to yield isonicotinic acid and hydrazine.[2][4] Acetylisoniazid can be further hydrolyzed to isonicotinic acid and acetylhydrazine.[2][4] The hydrazine and acetylhydrazine metabolites can be further metabolized by cytochrome P450 2E1 (CYP2E1) into reactive, toxic metabolites that are implicated in isoniazid-induced hepatotoxicity.[2][4]

Potential Biological Assays

While specific biological assays for this compound are not extensively documented in the public domain, its structural similarity to other biologically active pyridine derivatives suggests that its effects could be evaluated using standard in vitro assays.

Experimental Protocol: Cytotoxicity Screening (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., HepG2, A549, MCF-7)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.

Conclusion

This compound is a versatile compound with established chemical properties and a clear synthetic route. Its close relationship to the essential drug isoniazid highlights its importance in the study of drug metabolism and potential toxicities. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and organic synthesis, enabling further exploration of this and related compounds.

References

Solubility Profile of Isonicotinic Acid N-oxide: A Technical Guide for Researchers

Introduction

Isonicotinic acid N-oxide, also known as 4-pyridinecarboxylic acid 1-oxide, is a derivative of isonicotinic acid, a metabolite of the tuberculosis drug isoniazid. As a heterocyclic compound, its physicochemical properties, particularly its solubility in aqueous and organic solvents, are of critical importance for a wide range of applications in pharmaceutical sciences, including drug development, formulation, and analytical method development. The N-oxide functional group significantly influences the molecule's polarity, hydrogen bonding capabilities, and, consequently, its solubility characteristics compared to its parent compound, isonicotinic acid.

This technical guide provides a comprehensive overview of the available solubility data for this compound in water and various organic solvents. Due to the limited availability of quantitative data for this compound, this guide also includes solubility information for the closely related compounds, nicotinic acid N-oxide (an isomer) and isonicotinic acid (the parent compound), to offer a broader context for researchers. Furthermore, detailed experimental protocols for determining solubility are provided, along with a visual workflow to aid in experimental design.

Solubility of this compound

Quantitative experimental data on the solubility of this compound in a wide range of organic solvents is not extensively available in the public domain. The information is primarily qualitative or based on estimations.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | Very Soluble[1] | Qualitative |

| Water | Not Specified | 1e+006 mg/L[2] | Estimated |

| Water | Not Specified | log10WS = -3.06[3] | Calculated |

Comparative Solubility Data

To provide a useful reference for researchers, the following sections present solubility data for nicotinic acid N-oxide and isonicotinic acid.

Nicotinic Acid N-oxide (Isomer)

Nicotinic acid N-oxide is an isomer of this compound, with the carboxylic acid group at the 3-position of the pyridine (B92270) ring.

Table 2: Solubility of Nicotinic Acid N-oxide

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water (cold) | Not Specified | Slightly Soluble[4] | Qualitative |

| Polar Organic Solvents | Not Specified | Soluble | Qualitative |

| Ethanol | Not Specified | Slightly Soluble[4] | Qualitative |

| Benzene | Not Specified | Insoluble[4] | Qualitative |

| Chloroform | Not Specified | Insoluble[4] | Qualitative |

Isonicotinic Acid (Parent Compound)

Isonicotinic acid is the parent compound of this compound, lacking the N-oxide functional group.

Table 3: Solubility of Isonicotinic Acid

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water (hot) | Not Specified | Soluble[5][6] | Qualitative |

| Water (cold) | Not Specified | Slightly Soluble[5][6] | Qualitative |

| Ethanol | Not Specified | Soluble (in hot)[5] | Qualitative |

| Benzene | Not Specified | Insoluble[5][6] | Qualitative |

| Ether | Not Specified | Insoluble[5][6] | Qualitative |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of a compound like this compound.

Isothermal Saturation Method (Gravimetric Analysis)

This method directly measures the mass of the solute dissolved in a known mass or volume of a solvent at a constant temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is ensured when undissolved solid remains visible after equilibration.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pipette fitted with a syringe filter to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, place the container in a vacuum oven to ensure all residual solvent is gone.

-

Cool the container to room temperature in a desiccator and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final mass.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

UV-Vis Spectrophotometric Method

This method relies on the absorbance of the compound in the UV-Vis spectrum and is suitable for compounds with a chromophore.

Materials and Equipment:

-

All materials listed for the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

-

-

Preparation and Equilibration of Saturated Solution:

-

Follow steps 1 and 2 from the Isothermal Saturation Method.

-

-

Sample Withdrawal, Filtration, and Dilution:

-

Withdraw a small, precise volume of the supernatant through a syringe filter.

-

Dilute the filtered saturated solution quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

-

Absorbance Measurement:

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound using the methods described above.

Caption: General workflow for solubility determination.

Conclusion

This technical guide summarizes the currently available solubility information for this compound and provides context through data on related compounds. While quantitative data for the target compound in organic solvents remains scarce, the detailed experimental protocols and workflow diagram offer researchers a solid foundation for determining these values in their own laboratories. The choice of method will depend on the available equipment and the properties of the compound and solvent. Accurate solubility data is fundamental to advancing the research and application of this compound in various scientific disciplines.

References

- 1. ovid.com [ovid.com]

- 2. Comparison of pyridyl and pyridyl N-oxide groups as acceptor in hydrogen bonding with carboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. researchgate.net [researchgate.net]

Isonicotinic Acid N-Oxide: A Comprehensive Physicochemical Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of isonicotinic acid N-oxide, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines its key thermal properties, details the experimental methodologies for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification and purity assessment of a chemical compound. The data for this compound are summarized below.

| Property | Value | Conditions |

| Melting Point | 270 °C | 760.00 mm Hg |

| Melting Point | 295 - 298 °C | Not specified |

| Boiling Point | 469.00 °C (estimated) | 760.00 mm Hg |

Note: Discrepancies in reported melting points may arise from variations in experimental conditions or sample purity.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to chemical analysis. The following are standard protocols for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted technique for determining the melting point of a solid crystalline substance.[1][2] This can be performed using a Thiele tube apparatus or a modern digital melting point apparatus.

Apparatus:

-

Thiele tube or digital melting point apparatus

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Heating medium (e.g., silicone oil)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is introduced into a capillary tube and packed to a height of 2-3 mm.[3][4]

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3] The assembly is then immersed in the heating oil within the Thiele tube.[3]

-

Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents. The heating rate should be slow, approximately 1-2 °C per minute, as the melting point is approached.[4]

-

Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[3][4] A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination: Siwoloboff Method (Microscale)

For determining the boiling point of small quantities of liquid, the Siwoloboff method is a suitable and efficient technique.[5]

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with heating oil)

Procedure:

-

Sample Preparation: A small amount of the substance is placed in the fusion tube. A capillary tube, with its sealed end uppermost, is then placed inside the fusion tube.[5][6]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a heating bath.[5][6]

-

Heating: The bath is heated gently. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.[5]

-

Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.[6] The heat source is then removed. The boiling point is the temperature at which the liquid is drawn up into the capillary tube as the sample cools.[5]

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.

References

An In-depth Technical Guide to the Acid-Base Properties of Isonicotinic Acid N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base properties of isonicotinic acid N-oxide, with a focus on its pKa value. The information herein is intended to support research and development activities where the ionization state of this molecule is of critical importance.

Core Physicochemical Properties

This compound, also known as 1-oxidopyridin-1-ium-4-carboxylic acid, is a derivative of pyridine. The introduction of the N-oxide functional group and the carboxylic acid substituent significantly influences the electron distribution within the aromatic ring and, consequently, its acid-base properties.

Quantitative Data Summary

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH. The available data for this compound is summarized below.

| Parameter | Value | Remarks |

| pKa | 3.66 ± 0.10 | Predicted value. This corresponds to the dissociation of the carboxylic acid proton.[1] |

| Molecular Formula | C₆H₅NO₃ | |

| Molecular Weight | 139.11 g/mol | [2] |

| Appearance | Slightly beige solid | [3] |

| Solubility | Very soluble in water | [3] |

Acid-Base Equilibrium

The pKa of 3.66 indicates that this compound is a moderately weak acid. In aqueous solution, it exists in equilibrium between its protonated (acidic) and deprotonated (conjugate base) forms. The equilibrium is dictated by the pH of the solution. At a pH below the pKa, the protonated, neutral form predominates, while at a pH above the pKa, the deprotonated, anionic form is the major species.

Caption: Acid-base equilibrium of this compound.

Experimental Protocol for pKa Determination: Potentiometric Titration

Materials and Equipment

-

This compound

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized water

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in deionized water to a final concentration of approximately 1-10 mM. To maintain a constant ionic strength, add KCl to the solution to a final concentration of 0.1 M.

-

Initial pH Adjustment: If necessary, adjust the initial pH of the analyte solution to be at least 2 pH units below the expected pKa (e.g., to pH ~1.5-2.0) using the standardized HCl solution.

-

Titration: Immerse the calibrated pH electrode and the tip of the burette containing the standardized 0.1 M NaOH solution into the analyte solution. Begin stirring the solution at a constant rate.

-

Data Collection: Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added. Smaller increments should be used near the equivalence point.

-

Endpoint Determination: Continue the titration until the pH is at least 2 units above the expected pKa (e.g., to pH ~11-12).

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Significance in Drug Development

The pKa of this compound is a fundamental parameter in drug development for several reasons:

-

Solubility: The ionization state of a molecule significantly impacts its solubility in aqueous and lipid environments. This, in turn, affects its formulation and bioavailability.

-

Absorption, Distribution, Metabolism, and Excretion (ADME): The ability of a drug to cross biological membranes is often dependent on its charge. The pKa determines the extent of ionization at physiological pH, which is crucial for predicting its ADME properties.

-

Receptor Binding: The charge of a molecule can play a critical role in its interaction with its biological target. Understanding the pKa allows for a better understanding of the potential binding modes and interactions.

Conclusion

This guide has provided an overview of the acid-base properties of this compound, focusing on its pKa. The provided data and experimental framework offer a solid foundation for researchers and scientists working with this compound. A thorough understanding of its ionization behavior is essential for its effective application in pharmaceutical and chemical research.

References

A Technical Guide to the Spectroscopic Profile of Isonicotinic Acid N-Oxide

This document provides an in-depth analysis of the spectroscopic characteristics of Isonicotinic Acid N-Oxide (4-Carboxypyridine 1-oxide), a compound of interest in pharmaceutical research and drug development. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the experimental protocols utilized for their acquisition.

Data Presentation

The spectroscopic data for this compound are summarized in the tables below, offering a clear and quantitative overview of its spectral features.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (ν_max) / cm⁻¹ | Functional Group Assignment |

| 3427 | O-H stretch (from carboxylic acid and/or water) |

| 1712 | C=O stretch (carboxylic acid) |

| 1397 | N-O stretch |

Source:[1]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| 8.12 | Doublet (d) | 6.6 | H-2, H-6 |

| 7.72 | Doublet (d) | 6.6 | H-3, H-5 |

Solvent: DMSO-d₆, Frequency: 400 MHz. Source:[1]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) / ppm | Assignment |

| 166.3 | C=O (Carboxylic acid) |

| 138.2 | C-2, C-6 |

| 138.1 | C-4 |

| 126.7 | C-3, C-5 |

Solvent: DMSO-d₆, Frequency: 100 MHz. Source:[1]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Wavelength (λ_max) / nm | Solvent |

| 303 | Methanol (B129727) (MeOH) |

Source:[1]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The detailed methodologies are outlined below.

2.1 Infrared (IR) Spectroscopy

The infrared spectrum was recorded using the Potassium Bromide (KBr) disc method.[1]

-

Sample Preparation: A small amount of this compound was intimately mixed with dry KBr powder in a mortar and pestle.

-

Disc Formation: The mixture was then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 spectrophotometer.[1]

-

Sample Preparation: The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR Spectroscopy: The proton NMR spectrum was recorded at a frequency of 400 MHz.[1]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum was recorded at a frequency of 100 MHz, utilizing a DEPTQ-135 pulse sequence to differentiate between CH, CH₂, and CH₃ groups.[1]

2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum was obtained using a standard UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of this compound was prepared using methanol (MeOH) as the solvent.[1]

-

Data Acquisition: The absorbance of the solution was measured over a wavelength range of 200-400 nm, with a pure methanol blank used as a reference. The wavelength of maximum absorbance (λ_max) was then determined.[1]

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of this compound is depicted in the diagram below.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Crystal Structure of Isonicotinic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: An exhaustive search of scientific literature and crystallographic databases did not yield a publicly available, complete single-crystal X-ray diffraction study for isonicotinic acid N-oxide. Consequently, this guide presents a detailed analysis of the crystal structure of the closely related and structurally significant parent compound, isonicotinic acid , as a proxy. The methodologies and data presentation herein serve as a comprehensive example of the crystallographic analysis pertinent to this class of compounds.

Introduction

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a pyridine (B92270) derivative with a carboxylic acid group at the 4-position. It is an isomer of nicotinic acid (vitamin B3) and picolinic acid. Isonicotinic acid and its derivatives are of significant interest in medicinal chemistry and drug development, forming the backbone of several pharmaceutical compounds. Understanding its solid-state structure is crucial for predicting its physicochemical properties, such as solubility and stability, which are critical parameters in drug formulation and development. This technical guide provides a detailed overview of the crystal structure of isonicotinic acid, based on single-crystal X-ray diffraction data.

Molecular and Crystal Structure

The crystal structure of isonicotinic acid reveals a planar molecule with the carboxylic acid group lying in the plane of the pyridine ring. The crystal packing is dominated by strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers. These dimers are further organized into a three-dimensional network through weaker C-H···O interactions.

Crystallographic Data

The following table summarizes the key crystallographic data for isonicotinic acid.

| Parameter | Value |

| Chemical Formula | C₆H₅NO₂ |

| Formula Weight | 123.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.177(2) |

| b (Å) | 11.673(3) |

| c (Å) | 7.228(2) |

| α (°) | 90 |

| β (°) | 113.51(3) |

| γ (°) | 90 |

| Volume (ų) | 555.0(3) |

| Z | 4 |

| Density (calculated) | 1.472 g/cm³ |

| Absorption Coefficient (μ) | 0.11 mm⁻¹ |

| F(000) | 256 |

Selected Bond Lengths and Angles

The intramolecular geometry of isonicotinic acid is presented below.

| Bond | Length (Å) | Angle | Angle (°) |

| C1-C2 | 1.389(2) | C6-C1-C2 | 119.3(1) |

| C2-C3 | 1.387(2) | C1-C2-C3 | 119.5(1) |

| C3-N1 | 1.339(2) | C2-C3-N1 | 123.6(1) |

| N1-C4 | 1.338(2) | C3-N1-C4 | 117.4(1) |

| C4-C5 | 1.390(2) | N1-C4-C5 | 123.5(1) |

| C5-C6 | 1.382(2) | C4-C5-C6 | 119.4(1) |

| C1-C6 | 1.512(2) | C5-C6-C1 | 116.7(1) |

| C6-O1 | 1.209(2) | O1-C6-O2 | 123.1(1) |

| C6-O2 | 1.314(2) | O1-C6-C1 | 120.8(1) |

| O2-C6-C1 | 116.1(1) |

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a representative methodology for the determination of the crystal structure of isonicotinic acid.

3.1. Crystal Growth: Single crystals of isonicotinic acid suitable for X-ray diffraction were grown by slow evaporation of a saturated solution in ethanol (B145695) at room temperature.

3.2. Data Collection: A colorless, prismatic crystal of suitable dimensions was mounted on a glass fiber. X-ray diffraction data were collected on a Bruker APEX II CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296(2) K. A series of ω and φ scans were performed to cover a large portion of the reciprocal space.

3.3. Structure Solution and Refinement: The collected data were processed using the SAINT software package for integration of the diffraction spots. The structure was solved by direct methods using SHELXS and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

Thermochemical Properties of Isonicotinic Acid N-Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for isonicotinic acid N-oxide (also known as 4-pyridinecarboxylic acid, 1-oxide). The information is compiled from established chemical databases and relevant scientific literature to support research and development activities where this compound is of interest.

Core Thermochemical Data

This compound (CAS RN: 13602-12-5) is a derivative of pyridine (B92270) with the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol . The following table summarizes the key quantitative thermochemical data that has been experimentally determined for this compound.

| Thermochemical Property | Symbol | Value | Units | Reference |

| Standard Molar Enthalpy of Sublimation | ΔH sub o | 136.1 ± 1.2 | kJ/mol | [Ribeiro da Silva, M.A.V. (1998)][1] |

| Standard Molar Enthalpy of Combustion | ΔH c o | Data not available in searched sources | kJ/mol | Referenced in Ribeiro da Silva, M.A.V. (1998) |

| Standard Molar Enthalpy of Formation | ΔH f o | Data not available in searched sources | kJ/mol | Derived from ΔH c o in Ribeiro da Silva (1998) |

| Molar Heat Capacity | C p,m | Data not available in searched sources | J/(mol·K) | - |

Note: The standard molar enthalpy of combustion and formation are cited to be determined in the work of Ribeiro da Silva (1998), however, the specific numerical values were not available in the publicly accessible search results. Researchers are encouraged to consult the original publication for these data points.

Experimental Protocols

Detailed experimental protocols for the determination of the thermochemical data of this compound are not explicitly available in the searched literature. However, based on the methods reported for analogous pyridine N-oxide derivatives, the following experimental procedures are highly probable to have been used.

Determination of Enthalpy of Sublimation (Knudsen Effusion Method)

The enthalpy of sublimation of pyridine N-oxide derivatives has been determined using the Knudsen effusion method with mass spectrometric control of the vapor composition.[2][3]

Methodology:

-

Sample Preparation: A high-purity sample of this compound is placed in a Knudsen effusion cell. The cell is a small, thermostated container with a small orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber of a mass spectrometer.

-

Heating and Effusion: The cell is heated to a series of precisely controlled temperatures, causing the sample to sublime and effuse through the orifice.

-

Mass Spectrometric Detection: The effusing vapor is ionized, and the ion currents of the parent molecular ion are measured as a function of temperature.

-

Data Analysis: The Clausius-Clapeyron equation is applied to the temperature dependence of the ion currents to determine the enthalpy of sublimation. The relationship is expressed as:

d(ln(p))/d(1/T) = - ΔHsub/R

where p is the vapor pressure (proportional to the ion current), T is the absolute temperature, and R is the ideal gas constant.

Determination of Enthalpy of Combustion (Static Bomb Calorimetry)

The standard enthalpy of combustion of organic nitrogen compounds is typically determined using a static bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible within a combustion bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.

-

Calorimeter Assembly: The bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is placed in a constant-temperature jacket.

-

Ignition and Temperature Measurement: The sample is ignited by passing an electric current through a fuse wire. The temperature change of the water in the calorimeter is measured with high precision using a platinum resistance thermometer.

-

Correction for Heat Exchange: Corrections are made for heat exchange between the calorimeter and its surroundings.

-

Analysis of Combustion Products: The final contents of the bomb are analyzed to determine the extent of nitric acid formation.

-

Calculation: The energy equivalent of the calorimeter is determined by burning a standard substance (e.g., benzoic acid). The standard enthalpy of combustion of the sample is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with appropriate corrections for the formation of nitric acid and the standard states of the reactants and products.

Synthesis Workflow

This compound can be synthesized from isonicotinic acid. The following diagram illustrates a typical laboratory-scale synthesis workflow.

References

The Dawn of a Versatile Intermediate: A Technical History of Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and discovery of pyridine (B92270) N-oxides, a class of compounds that has become indispensable in organic synthesis and medicinal chemistry. From their initial synthesis to their role as key intermediates in the development of pharmaceuticals, this document provides a comprehensive overview of the foundational research that established pyridine N-oxides as a cornerstone of modern chemistry.

A Serendipitous Discovery: The Genesis of Pyridine N-Oxides

The story of pyridine N-oxides begins in 1926 with the pioneering work of German chemist Jakob Meisenheimer. In his seminal publication in Berichte der deutschen chemischen Gesellschaft, Meisenheimer reported the first synthesis of pyridine N-oxide by treating pyridine with peroxybenzoic acid.[1][2] This discovery was a significant breakthrough, as it introduced a new functional group and opened up a new frontier in heterocyclic chemistry. Meisenheimer's work demonstrated that the nitrogen atom in the pyridine ring could be oxidized to form a stable N-oxide, a concept that was not widely appreciated at the time.

The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring. The oxygen atom acts as an electron-donating group, increasing the electron density at the 2- and 4-positions of the ring. This activation makes the pyridine N-oxide ring more susceptible to electrophilic substitution than pyridine itself. Conversely, the positively charged nitrogen atom makes the ring more resistant to electrophilic attack at the 3-position and facilitates nucleophilic substitution, particularly at the 2- and 4-positions. This unique reactivity profile is the cornerstone of the synthetic utility of pyridine N-oxides.

Following Meisenheimer's initial discovery, other methods for the synthesis of pyridine N-oxides were developed. Notably, the use of peracetic acid, formed from hydrogen peroxide and acetic acid, became a common and efficient method for N-oxidation.[3] The commercialization of pyridine N-oxide in 1954 marked a turning point, making this versatile reagent readily available to the broader scientific community and accelerating its adoption in both academic and industrial research.[1]

Key Milestones in the History of Pyridine N-Oxides

The journey from a laboratory curiosity to a fundamental building block in organic chemistry is marked by several key developments. The following diagram illustrates the logical progression of the discovery and early understanding of pyridine N-oxides.

References

Isonicotinic Acid N-Oxide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid N-oxide is a pyridine (B92270) derivative that has garnered significant interest in medicinal chemistry and drug development, primarily due to its role as a metabolite of the frontline anti-tuberculosis drug, isoniazid (B1672263). This technical guide provides a detailed overview of this compound, including its chemical identity, physicochemical properties, synthesis, and biological activity, with a focus on its mechanism of action as an inhibitor of enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.

Chemical Identity: Synonyms and Alternative Names

This compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and alternative names is provided below to aid in literature searches and compound identification.

-

Systematic IUPAC Name : 4-Carboxypyridine 1-oxide

-

Other Names :

-

Isonicotinic acid, 1-oxide

-

Pyridine-4-carboxylic acid N-oxide

-

4-Pyridinecarboxylic acid, 1-oxide[1]

-

Isonicotinic acid oxide

-

4-Carboxypyridine N-oxide

-

1-Oxidoisonicotinic acid

-

INO

-

Physicochemical and Biological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO₃ | [2] |

| Molecular Weight | 139.11 g/mol | [2] |

| CAS Number | 13602-12-5 | [2] |

| Melting Point | 270-271 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water | |

| MIC vs. M. tb H37Rv | 0.22 µM | [1] |

| MIC vs. M. tb MDR | 28.06 µM | [1] |

| MIC vs. M. tb XDR | 56.19 µM | [1] |

Experimental Protocols

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in a single source, a general method can be inferred from standard procedures for the N-oxidation of pyridine derivatives. The following protocol is a representative example.

Reaction: Oxidation of isonicotinic acid.

Reagents and Materials:

-

Isonicotinic acid

-

Glacial acetic acid

-

Hydrogen peroxide (30% solution)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Crystallization dish

-

Buchner funnel and filter paper

-

pH meter or pH paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinic acid in glacial acetic acid.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for several hours (typically 3-5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid with a suitable base (e.g., sodium bicarbonate solution) until the pH is close to the isoelectric point of this compound (approximately pH 3.5).

-

The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water to remove any remaining salts.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Isolation of this compound from Biotransformation of Isoniazid

This compound can be produced and isolated from the biotransformation of isoniazid by certain microorganisms, such as Aspergillus niger.[1]

Organism and Culture Conditions:

-

Aspergillus niger

-

Sabouraud dextrose broth

Procedure:

-

Cultivate Aspergillus niger in Sabouraud dextrose broth.

-

Introduce isoniazid into the culture medium.

-

Incubate the culture for a period sufficient for biotransformation to occur.

-

After incubation, extract the culture medium with a suitable organic solvent (e.g., ethyl acetate).

-

Concentrate the organic extract under reduced pressure.

-

Subject the concentrated extract to column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to separate the metabolites.

-

Monitor the fractions by TLC and combine those containing this compound.

-

Further purify the combined fractions by size-exclusion chromatography (e.g., Sephadex LH-20) if necessary.

-

Characterize the purified compound using spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with chemical shifts influenced by the N-oxide and carboxylic acid groups.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display distinct resonances for the six carbon atoms in the molecule, including the carboxyl carbon and the five carbons of the pyridine N-oxide ring.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum, typically recorded using a KBr pellet, will exhibit characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid group.

-

A C=O stretching band for the carboxylic acid.

-

N-O stretching vibration.

-

C-H and C=C/C=N stretching and bending vibrations of the pyridine ring.

3.3.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The expected [M-H]⁻ ion for this compound is m/z 138.02.

3.3.4. UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., water or ethanol) will show characteristic absorption maxima. For the related nicotinic acid N-oxide, a λmax at 254 nm has been reported.[3]

Mechanism of Action as an InhA Inhibitor

This compound is a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1] This enzyme is a key component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the major and unique components of the mycobacterial cell wall. The inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately bacterial death.

The following diagram illustrates the proposed mechanism of action.

Conclusion

This compound is a molecule of significant interest in the context of tuberculosis research. As a direct inhibitor of InhA, it circumvents the common resistance mechanism to isoniazid that involves mutations in the activating enzyme KatG. This technical guide has provided a comprehensive overview of its chemical identity, properties, and biological activity, along with relevant experimental protocols. Further research into the synthesis, formulation, and in vivo efficacy of this compound and its derivatives may lead to the development of novel anti-tuberculosis agents.

References

- 1. This compound, from isoniazid biotransformation by Aspergillus niger, as an InhA inhibitor antituberculous agent against multiple and extensively resistant strains supported by in silico docking and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Isonicotinic Acid N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinic acid N-oxide, a metabolite of the frontline antituberculosis drug isoniazid (B1672263), has emerged as a compound of significant interest due to its potent biological activity, particularly against resistant strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Notably, this compound demonstrates a profound ability to inhibit the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and workflows through structured diagrams to support further research and drug development efforts in the fight against tuberculosis.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Isoniazid (INH), or isonicotinic acid hydrazide, has been a cornerstone of TB treatment for decades. It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, to exert its therapeutic effect. Resistance to isoniazid is often linked to mutations in the katG gene, preventing this activation.

This compound is a derivative of isonicotinic acid and has been identified as a biotransformation product of isoniazid. Recent studies have illuminated its potent antitubercular properties, revealing that it may bypass the common resistance mechanisms associated with its parent compound. Unlike isoniazid, this compound appears to act as a direct inhibitor of key mycobacterial enzymes, making it a promising candidate for combating drug-resistant TB. This guide delves into the specifics of its biological activity, providing the technical details necessary for its scientific evaluation.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the mycobacterial type II fatty acid synthase (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are long-chain fatty acids that are unique and essential components of the robust mycobacterial cell wall.

The specific target within the FAS-II pathway is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. By inhibiting InhA, this compound effectively blocks the elongation of fatty acids, thereby preventing the formation of mycolic acids. This disruption of cell wall synthesis compromises the structural integrity of the bacterium, leading to cell death. A significant finding is that this compound may not require activation by the KatG enzyme, which is a critical step for isoniazid's activity. This suggests a potential mechanism to circumvent major clinical resistance to isoniazid.

Quantitative Biological Data

The in vitro antitubercular activity of this compound has been quantified against drug-sensitive (DS), multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. The data, presented in terms of Minimum Inhibitory Concentration (MIC), highlights its potent efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) against M. tuberculosis Strains

| Compound | Strain Type | M. tuberculosis Strain | MIC (µM) | Reference |

| This compound | Drug-Sensitive (DS) | ATCC 25177/H37Ra | 0.22 | |

| Isoniazid (Control) | Drug-Sensitive (DS) | ATCC 25177/H37Ra | 0.88 | |

| This compound | Multidrug-Resistant (MDR) | ATCC 35822 | 28.06 | |

| This compound | Extensively Drug-Resistant (XDR) | Clinical Isolate | 56.19 |

Data sourced from Ragab et al. (2022). The MDR strain is resistant to isoniazid, cycloserine, kanamycin, and rifampin. The XDR strain is resistant to isoniazid, rifampicin, ethambutol, pyrazinamide, ethionamide, and moxifloxacin.

Notably, this compound is approximately four times more active than isoniazid against the drug-sensitive strain. More importantly, it retains significant activity against MDR and XDR strains, where many conventional drugs, including isoniazid, are ineffective.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language to illustrate these processes.

Mycolic Acid Synthesis and Inhibition Pathway

This diagram illustrates the simplified mycolic acid biosynthesis pathway (FAS-II system) in M. tuberculosis and highlights the point of inhibition by this compound.

Comparative Mechanism: Isoniazid vs. This compound

This diagram contrasts the activation-dependent mechanism of the prodrug isoniazid with the direct-acting potential of this compound. This distinction is key to understanding why the N-oxide derivative is effective against isoniazid-resistant strains that have mutations in the activating enzyme, KatG.

Experimental Workflow: Microplate Alamar Blue Assay (MABA)

The MABA is a standard, high-throughput method for determining the MIC of compounds against M. tuberculosis. The workflow visualizes the key steps from plate setup to data acquisition.

Experimental Protocols

Detailed and reproducible protocols are fundamental for the evaluation of novel therapeutic agents.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC for this compound against M. tuberculosis strains was determined using the Microplate Alamar Blue Assay (MABA).

-

Materials:

-

Sterile 96-well microplates

-

M. tuberculosis strains (e.g., H37Ra, MDR, XDR isolates)

-

Dubos medium (or other suitable mycobacterial growth medium)

-

This compound (and control compounds like isoniazid)

-

Alamar Blue reagent

-

20% Tween 80 solution

-

Sterile deionized water

-

-

Procedure:

-

Plate Preparation: Add 100 µL of sterile deionized water to all outer wells of the 96-well plate to minimize evaporation from the test wells.

-

Compound Dilution: Add 100 µL of media to the remaining wells. Serially dilute the test compounds (starting from a known stock concentration) across the plate to achieve a range of final concentrations.

-

Inoculation: Grow M. tuberculosis strains in appropriate media at 37°C with shaking to the logarithmic phase of growth (e.g., OD595 ≈ 1.0). Sonicate the culture briefly in a water bath to disperse clumps. Dilute the bacterial suspension and add 100 µL to each well, resulting in a final volume of 200 µL.

-

Incubation: Seal the plates with a plate sealer and incubate at 37°C for 7 days.

-

Reagent Addition: After the initial incubation, add 20 µL of Alamar Blue and 12.5 µL of 20% Tween 80 to each well.

-

Final Incubation: Reseal the plates and incubate for an additional 16 to 24 hours at 37°C.

-

Data Acquisition: Measure fluorescence using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that results in a reduction of fluorescence by at least 90% compared to the untreated control wells.

-

InhA Enzyme Inhibition Assay

To confirm the direct activity of this compound on its putative target, an in vitro enzyme inhibition assay is performed. This protocol is based on established methods for evaluating InhA inhibitors.

-

Principle: The assay monitors the oxidation of NADH to NAD+, which is catalyzed by the InhA enzyme in the presence of its substrate. A successful inhibitor will decrease the rate of NADH oxidation, which can be measured spectrophotometrically as a decrease in absorbance at 340 nm.

-

Materials:

-

Purified recombinant InhA enzyme

-

NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

-

DD-CoA (2-trans-dodecenoyl-CoA) or other suitable InhA substrate

-

Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at physiological pH)

-

This compound

-

Spectrophotometer capable of reading at 340 nm

-

-